2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that isoquinoline derivatives can interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Isoquinoline derivatives are known to have various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-alkyl-N-methacryloyl benzamides.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a substitution reaction, where a suitable benzyloxy reagent is used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally friendly reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydroisoquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: Lacks the benzyloxy group, which can affect its reactivity and biological activity.
4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione: Contains a sulfonylmethyl group instead of a benzyloxy group, leading to different chemical properties and applications.
Uniqueness
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the benzyloxy group, which can enhance its solubility, reactivity, and potential biological activities compared to other isoquinoline derivatives .
Biological Activity
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C16H13NO3 and features a unique isoquinoline structure with a benzyloxy substituent. Its structural characteristics allow for significant interactions with various biological targets, enhancing its pharmacological potential.
1. Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on several enzymes critical for cellular processes:
- Tyrosyl DNA Phosphodiesterase 2 (TDP2) : This enzyme is involved in DNA repair mechanisms. The compound has shown promising inhibition with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy by targeting DNA damage repair pathways .
- Metalloenzymes : The compound has demonstrated inhibitory activity against various metalloenzymes, including influenza endonuclease and HIV-1 reverse transcriptase. These activities highlight its potential as an antiviral agent .
2. Anticancer Properties
Isoquinoline derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways . Its ability to inhibit TDP2 also positions it as a candidate for further development in cancer therapeutics.
3. Antimicrobial Activity
The compound has shown antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Variations in substituents on the isoquinoline core can enhance or diminish its interaction with biological targets. For instance:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against TDP2 |
Alteration of the benzyloxy group position | Changes in binding affinity and selectivity |
Case Studies
Several studies have explored the biological implications of this compound:
- Study on TDP2 Inhibition : A recent investigation demonstrated that derivatives of this compound effectively inhibit TDP2 activity in vitro, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Candida albicans, revealing significant inhibition zones compared to control treatments .
Properties
IUPAC Name |
2-phenylmethoxy-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDMDRTGMUMAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?
A1: The study used X-ray crystallography to determine that this compound exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.
Q2: How does this compound form a three-dimensional structure in its crystal form?
A2: In the crystalline state, this compound molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.
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